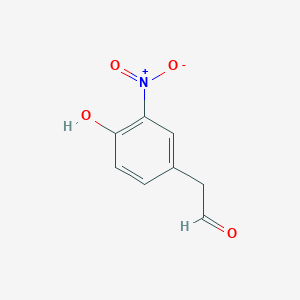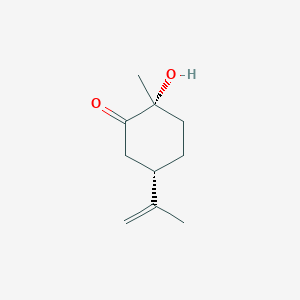
(1R,4S)-1-hydroxylimonen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S)-1-hydroxylimonen-2-one is an optically active form of 1-hydroxylimonen-2-one having (1R,4S)-configuration. It is an enantiomer of a (1S,4R)-1-hydroxylimonen-2-one.
Aplicaciones Científicas De Investigación
Chiral Compounds and Liquid Crystalline Systems
Research on chiral β-hydroxycarbonyl compounds based on (−)-menthone, which shares structural similarities with (1R,4S)-1-hydroxylimonen-2-one, has shown significant insights. These compounds, including 2-(1′-biphenyl-4-yl-1′-hydroxy)methyl-p-menthan-3-one, demonstrate interesting behaviors in liquid crystalline systems. They adopt specific configurations and form hydrogen bonds that influence the supramolecular structure and macroscopic properties of these systems (Kutulya et al., 1995).
Modulation of GLP-1R Signaling
Flavonoids, which include structural elements similar to (1R,4S)-1-hydroxylimonen-2-one, have been studied for their role in modulating the glucagon-like peptide 1 receptor (GLP-1R) signaling. This is important for the treatment of type II diabetes mellitus. Flavonoids like quercetin can modulate GLP-1R-mediated signaling, impacting pathways crucial for metabolic homeostasis (Wootten et al., 2011).
Neurorestorative Effects in Parkinsonism
Compounds acting on sigma-1 receptors, which may include structures similar to (1R,4S)-1-hydroxylimonen-2-one, have shown neurorestorative effects in experimental models of parkinsonism. These compounds modulate neurotrophic factors and pathways, suggesting a role in regulating endogenous defense and plasticity mechanisms in neurodegenerative diseases (Francardo et al., 2014).
Biotransformation Studies
Biotransformation processes involving compounds like (1R,4S)-1-hydroxylimonen-2-one have been studied in various organisms. For instance, the biotransformation of (-)-(1R,4S)-menthone by Spodoptera litura larvae has been investigated, revealing insights into regio- and enantioselective metabolic pathways (Marumoto et al., 2017).
Anticancer Effects
Metabolites structurally related to (1R,4S)-1-hydroxylimonen-2-one, like (-)-5-hydroxy-equol, have shown significant effects against hepatocellular carcinoma cells. Metabolomic studies have indicated that these compounds modulate metabolic pathways crucial in cancer, including glycometabolism, and affect key enzymes and proteins in these pathways (Gao et al., 2018).
Conformational Studies and Binding Properties
Research on the conformation and binding properties of cyclic hexapeptides containing l-4-hydroxyproline, which is structurally related to (1R,4S)-1-hydroxylimonen-2-one, shows that such compounds can bind anions in aqueous solutions. This indicates potential applications in the field of receptor chemistry and anion detection (Kubik & Goddard, 2002).
Enzyme Inhibition Studies
Compounds similar to (1R,4S)-1-hydroxylimonen-2-one have been explored as enzyme inhibitors. For example, (3R, 4S)-3-Benzyl-4-bromomethyloxetan-2-one acts as a fast-acting alternate substrate inhibitor for α-chymotrypsin, suggesting potential applications in understanding enzyme mechanisms and developing inhibitors (Kim & Ryoo, 1995).
Propiedades
Nombre del producto |
(1R,4S)-1-hydroxylimonen-2-one |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(2R,5S)-2-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8,12H,1,4-6H2,2-3H3/t8-,10+/m0/s1 |
Clave InChI |
JEQLRDRDFLXSHY-WCBMZHEXSA-N |
SMILES isomérico |
CC(=C)[C@H]1CC[C@@](C(=O)C1)(C)O |
SMILES canónico |
CC(=C)C1CCC(C(=O)C1)(C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



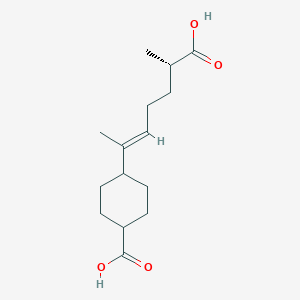
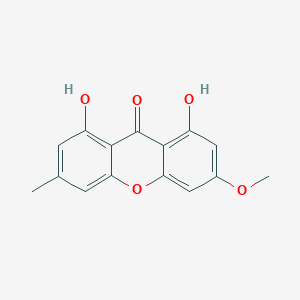
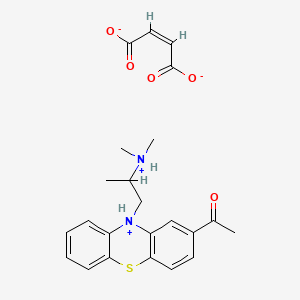
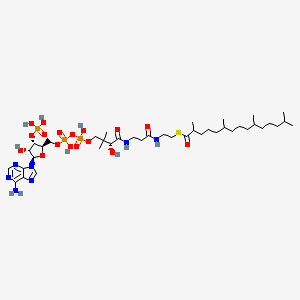
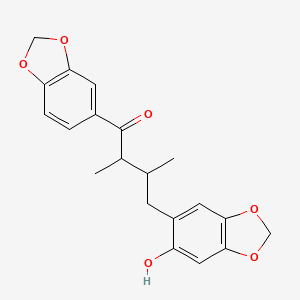
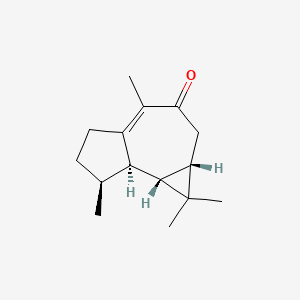
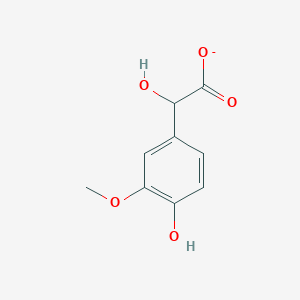
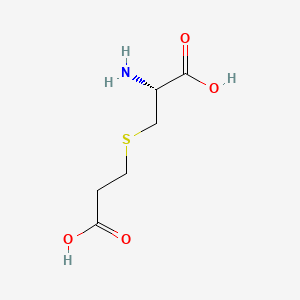
![methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1264456.png)
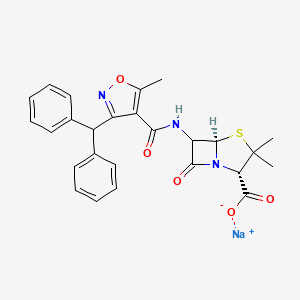

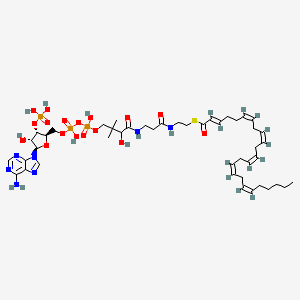
![4-[[[(3S,6R,7S,8aS)-3-(4-acetamidobutyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264462.png)
